molecular formula C18H21NO2 B5867527 N-(pentan-3-yl)-2-phenoxybenzamide

N-(pentan-3-yl)-2-phenoxybenzamide

Cat. No.: B5867527
M. Wt: 283.4 g/mol
InChI Key: ASGOGXXNUVFGGX-UHFFFAOYSA-N
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Description

N-(pentan-3-yl)-2-phenoxybenzamide is a synthetic organic compound belonging to the benzamide class, characterized by a 2-phenoxybenzamide core structure substituted with an N-pentan-3-yl group. This specific architecture, featuring ether and amide linkages, makes it a compound of significant interest in medicinal chemistry and agrochemical research for the development of novel active molecules. Benzamide derivatives are recognized as versatile scaffolds in chemical synthesis and are frequently investigated for their potential biological activities. The presence of the phenoxy group suggests potential for π-π interactions, while the amide functionality provides hydrogen bonding capability, which can be critical for binding to biological targets. Researchers utilize this compound as a key intermediate in organic synthesis and for exploring structure-activity relationships (SAR). It serves as a valuable building block for constructing more complex molecules and is used in various cross-coupling reactions, which are fundamental methods in the synthesis of biphenyl and other biaryl systems used in pharmaceutical and material science applications . Although the specific mechanism of action for this compound is compound-dependent and must be empirically determined, related benzamide compounds have demonstrated a range of applications, including use as herbicides . This compound is offered as a high-purity material to ensure reproducibility and reliability in experimental workflows. It is intended for research purposes in controlled laboratory environments only. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-pentan-3-yl-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-14(4-2)19-18(20)16-12-8-9-13-17(16)21-15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGOGXXNUVFGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-3-yl)-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with pentan-3-ylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with pentan-3-ylamine to yield the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(pentan-3-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(pentan-3-yl)-2-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(pentan-3-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The benzamide core can form hydrogen bonds with biological macromolecules, influencing their function. The pentan-3-yl substituent can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(pentan-3-yl)-2-phenoxybenzamide with structurally related benzamide derivatives, emphasizing substituent variations and their implications:

Compound Structure Key Substituents Reported Use/Activity Key Differences
This compound Benzamide with pentan-3-yl (N) and 2-phenoxy (C₆H₅O) substituents Pentan-3-yl, phenoxy Not explicitly stated Unique combination of a branched alkyl chain and aromatic ether linkage
Mepronil 2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide Methyl (ortho), methoxy-isopropyl (meta) Fungicide Methoxy-isopropyl group enhances solubility; methyl group alters steric hindrance
Flutolanil N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide Trifluoromethyl (ortho), methoxy-isopropyl (meta) Systemic fungicide Trifluoromethyl group increases electronegativity and metabolic stability
Fenfuram 2-methyl-N-phenyl-3-furancarboxamide Methyl (ortho), furan ring Fungicide (seed treatment) Furan ring introduces heterocyclic polarity, altering target specificity

Key Findings :

Substituent Impact on Bioactivity: The pentan-3-yl group in this compound likely enhances lipid membrane permeability compared to shorter alkyl chains (e.g., methyl in mepronil) . The phenoxy moiety may confer herbicidal activity analogous to pendimethalin (a dinitroaniline herbicide with a pentan-3-yl group) but with distinct target specificity due to the benzamide core .

Metabolic Stability: Unlike flutolanil, which contains a trifluoromethyl group for resistance to enzymatic degradation, the absence of electron-withdrawing groups in this compound may reduce environmental persistence .

Q & A

Q. What are the optimal synthetic routes for N-(pentan-3-yl)-2-phenoxybenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Coupling Reaction : React 2-phenoxybenzoic acid with pentan-3-amine using a coupling agent like EDCI/HOBt in dichloromethane at 0–25°C for 12–24 hours.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Critical parameters include maintaining anhydrous conditions, controlling temperature to minimize side reactions (e.g., hydrolysis), and using stoichiometric excess of pentan-3-amine (1.2–1.5 equiv). Yield optimization (>75%) is achievable by monitoring reaction progress via TLC or LC-MS .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the amide bond and absence of unreacted starting materials (e.g., δ 8.1–8.3 ppm for aromatic protons adjacent to the amide group).
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 326.2) and purity (>95%).
  • Melting Point Analysis : Sharp melting points (e.g., 120–122°C) indicate crystallinity and homogeneity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer : SAR studies should systematically modify key structural regions:
  • Phenoxy Group : Replace with bulkier substituents (e.g., 4-fluorophenoxy) to assess steric effects on receptor binding.
  • Pentan-3-yl Chain : Vary alkyl chain length (C3–C6) to evaluate hydrophobic interactions.
  • Amide Linkage : Substitute with sulfonamide or urea groups to probe hydrogen-bonding capacity.
    Bioactivity assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock Vina) identify critical pharmacophoric features. For example, logP values >3.5 correlate with improved membrane permeability in cell-based assays .

Q. How can crystallographic data contradictions be resolved when determining the molecular structure of this compound using SHELX programs?

  • Methodological Answer : Contradictions in electron density maps or refinement statistics (e.g., R1 > 5%) often arise from disorder or twinning. Mitigation strategies include:
  • Disordered Solvent : Use SQUEEZE in PLATON to model unresolved solvent molecules.
  • Twinning : Apply the TWIN/BASF commands in SHELXL to refine twin fractions (e.g., for a two-component twin, HKLF 5 format).
  • Hydrogen Bonding : Restrain hydrogen atom positions with AFIX commands to improve geometry. Validate refinement with the CheckCIF tool .

Q. What strategies mitigate solubility challenges in biological assays for this compound?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in vivo.
  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving solubility in polar solvents (e.g., PBS buffer at pH 7.4) .

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